2-aminobutanedioic Acid Hydrochloride
CAS No.: 40149-75-5
Cat. No.: VC18604366
Molecular Formula: C4H8ClNO4
Molecular Weight: 169.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40149-75-5 |
---|---|
Molecular Formula | C4H8ClNO4 |
Molecular Weight | 169.56 g/mol |
IUPAC Name | 2-aminobutanedioic acid;hydrochloride |
Standard InChI | InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H |
Standard InChI Key | DWHMPBALQYTJFJ-UHFFFAOYSA-N |
Canonical SMILES | C(C(C(=O)O)N)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of 2-aminobutanedioic acid hydrochloride, , reflects its structural components:
-
A four-carbon chain ()
-
Two carboxylic acid groups () at positions 1 and 4
-
An amine group () at position 2
-
A hydrochloride counterion ().
The SMILES notation confirms this arrangement. X-ray crystallography and NMR studies of analogous compounds, such as Boc-L-2-aminobutyric acid (CAS 34306-42-8), reveal planar carboxylate groups and a tetrahedral geometry around the amine nitrogen .
Physical and Chemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 169.56 g/mol | |
Density | 1.1–1.3 g/cm³ (estimated) | |
Melting Point | 70–74°C (decomposes) | |
Solubility | Slight in H₂O, DMSO, MeOH | |
Boiling Point | 334.5°C (estimated) |
The compound’s limited solubility in polar solvents aligns with trends observed in hydrochloride salts of amino acids, where ionic interactions dominate . Stability under inert atmospheres at room temperature is recommended for storage .
Synthesis and Analytical Characterization
Synthetic Routes
While no direct synthesis protocol for 2-aminobutanedioic acid hydrochloride is documented, analogous methods for Boc-protected derivatives provide insights. For example, Boc-L-2-aminobutyric acid (CAS 34306-42-8) is synthesized via:
-
Amino Protection: Reaction of L-2-aminobutyric acid with di-tert-butyl dicarbonate (Boc anhydride) in alkaline conditions .
-
Acidification: Treatment with hydrochloric acid to yield the hydrochloride salt .
Adapting this approach, 2-aminobutanedioic acid could be synthesized by protecting the amine group of aspartic acid, followed by deprotection and salt formation.
Analytical Techniques
-
Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at 169.56.
-
Nuclear Magnetic Resonance (NMR): NMR (D₂O, 400 MHz) displays signals at δ 3.85 ppm (methine proton adjacent to amine) and δ 2.65–2.45 ppm (methylene protons) .
-
Infrared Spectroscopy: Peaks at 1740 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend) validate functional groups .
Biological Role and Mechanistic Insights
Metabolic Pathways
Aspartic acid, the parent compound, participates in:
-
Urea Cycle: Facilitates ammonia detoxification.
-
Glutathione Synthesis: Provides cysteine via transamination, a rate-limiting substrate for glutathione (GSH) .
In a murine cardiomyopathy model, 2-aminobutyric acid (2-AB), a structural analog, elevated myocardial GSH levels by activating AMP-activated protein kinase (AMPK), suggesting a compensatory mechanism against oxidative stress . Although 2-aminobutanedioic acid hydrochloride’s role remains unstudied, its structural similarity to 2-AB implies potential overlap in modulating redox homeostasis .
Oxidative Stress Modulation
Reactive oxygen species (ROS) deplete GSH, triggering compensatory synthesis via the γ-glutamyl cycle . In atrial septal defect patients, serum 2-AB levels correlated with hemodynamic stress, implicating it as a biomarker for oxidative damage . By extension, 2-aminobutanedioic acid hydrochloride may influence similar pathways, though direct evidence is lacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume